molecular formula C15H12N2O2 B5785410 N-benzyl-2-cyano-3-(2-furyl)acrylamide

N-benzyl-2-cyano-3-(2-furyl)acrylamide

Cat. No.: B5785410
M. Wt: 252.27 g/mol
InChI Key: GSHOWOVDVQOHCN-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-cyano-3-(2-furyl)acrylamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.089877630 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Formation

N-benzyl-2-cyano-3-(2-furyl)acrylamide has been explored in the field of chemical synthesis. Burgaz et al. (2007) investigated the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, using manganese(III) acetate. This process yielded 4-cyano-2,3-dihydrofuran-3-carboxamides, indicating the potential of similar compounds in creating complex chemical structures (Burgaz et al., 2007).

Studies in Pharmacology and Chemistry

The compound's derivatives have been synthesized for potential pharmacological uses. For instance, Saikachi and Suzuki (1958, 1959) worked on synthesizing various derivatives, including 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, for potential antibacterial applications. However, they noted limited solubility in water and a lack of expected antibacterial activity (Saikachi & Suzuki, 1958)(Saikachi & Suzuki, 1959).

Corrosion Inhibition Research

Research by Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives as corrosion inhibitors in nitric acid solutions. They found that compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide were effective in this role, highlighting the potential of this compound derivatives in industrial applications (Abu-Rayyan et al., 2022).

Advanced Materials Development

In the field of material science, Raval et al. (2002) investigated the synthesis of composites using derivatives of 3-(2-furyl)acrylate. They examined the creation of glass fiber reinforced composites, showcasing the versatility of such compounds in developing new materials (Raval et al., 2002).

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHOWOVDVQOHCN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.